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molecular formula C8H4ClNO3 B1581743 3-Chloroisatoic anhydride CAS No. 63497-60-9

3-Chloroisatoic anhydride

Cat. No. B1581743
M. Wt: 197.57 g/mol
InChI Key: ORYNBDLURYDZFM-UHFFFAOYSA-N
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Patent
US08952021B2

Procedure details

To a stirred solution of 2-amino-3-chlorobenzoic acid (0.86 g, 5.00 mmol) in anhydrous acetonitrile (10 mL), a solution of triphosgene (0.49 g, 1.65 mmol) in anhydrous CH2Cl2 (5 mL) and anhydrous pyridine (0.79 g, 10.0 mmol) were added, drop-wise at 55° C., simultaneously over a period of 10 minutes. After the addition was complete, the reaction mixture was stirred at 55° C. for another 2 hours. The solvents were removed under vacuum and water (50 mL) was added. The separated solid was filtered, washed with water, followed by chilled CH2Cl2 (10 mL) and dried under vacuum to give 8-chloro-1H-benzo[d][1,3]oxazine-2,4-dione as an off-white solid. Yield 0.82 g (83%).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[C:13](Cl)([O:15]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>C(#N)C.C(Cl)Cl>[Cl:11][C:10]1[C:2]2[NH:1][C:13](=[O:15])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Name
Quantity
0.49 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0.79 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 55° C. for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum and water (50 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
by chilled CH2Cl2 (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=CC2=C1NC(OC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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